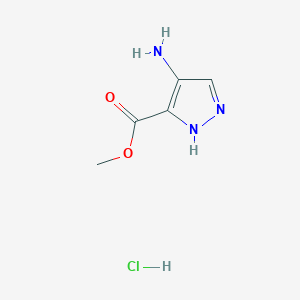
2-(Chloromethyl)-6-methylpyrazine
Overview
Description
2-(Chloromethyl)-6-methylpyrazine, also known as CMMP, is an organic compound that is widely used as a flavor enhancer in food and beverage products. It is a colorless to pale yellow liquid with a strong, pleasant odor and a bitter aftertaste. CMMP is a common ingredient in food products, such as sauces, soups, and condiments, and in beverages, such as beer, wine, and soft drinks.
Scientific Research Applications
Synthesis of Astechrome
2-(Chloromethyl)-6-methylpyrazine is utilized in the synthesis of complex organic compounds like astechrome. The coupling reaction involving this compound and indolylmagnesium bromide leads to the creation of a hydroxamic acid derivative, which is a crucial step in synthesizing astechrome (Ohta, Jing, & Aoyagi, 1993).
Polarography in Cephalexin Analysis
This compound is identified in the degradation product of cephalexin under acidic conditions. Polarography, a technique used for measuring electric potentials in solutions, has been applied to this degradation product to facilitate the determination of cephalexin in plasma (Núñez-Vergara, Squella, & Silva, 1982).
Functionalized Pyrazin-2(1 H)-ones Synthesis
The reaction of 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants is another area where derivatives of 2-(Chloromethyl)-6-methylpyrazine are utilized. This process leads to the creation of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, a significant step in the development of new pharmaceuticals and chemicals (Mampuys et al., 2019).
Catalytic Reaction Synthesis
In the synthesis of 2-methylpyrazine, 2-(Chloromethyl)-6-methylpyrazine plays a role in catalytic reactions involving ethylene diamine and propylene glycol. The process is enhanced by the addition of promoters like chromium, improving dehydrogenation and selectivity (Jing et al., 2008).
Reactivity in Metal Complexation
The synthesis and reactivity of mono- and bis(chloromethyl)-2,2′-bipyrazines, which include derivatives of 2-(Chloromethyl)-6-methylpyrazine, are crucial for understanding their interaction in metal complexation. These compounds form the basis for developing molecular building blocks for supermolecules (Bodar-Houillon et al., 1999).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic substitution mechanism, where the chloromethyl group acts as an electrophile .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by 2-(Chloromethyl)-6-methylpyrazine. Given its structure, it might be involved in various metabolic pathways .
Pharmacokinetics
The distribution, metabolism, and excretion of this compound would depend on its specific interactions with various proteins and enzymes in the body .
Result of Action
Based on its potential mode of action, it could cause changes in the function of its target proteins or enzymes, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)-6-methylpyrazine could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific conditions within the body (such as temperature and the presence of various biomolecules) .
properties
IUPAC Name |
2-(chloromethyl)-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-4-6(2-7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBGEYTNRBJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529405 | |
| Record name | 2-(Chloromethyl)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81831-69-8 | |
| Record name | 2-(Chloromethyl)-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81831-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)


![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)